5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile
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Overview
Description
5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiazole ring, a phenyl group substituted with bis(2-chloroethyl)amino, and a carbonitrile group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group substituted with bis(2-chloroethyl)amino. The final step involves the formation of the carbonitrile group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of critical cellular processes. This compound may also interfere with DNA replication and protein synthesis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar therapeutic applications.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Properties
CAS No. |
92550-28-2 |
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Molecular Formula |
C15H14Cl2N4S |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C15H14Cl2N4S/c16-5-7-21(8-6-17)13-3-1-12(2-4-13)10-19-15-11-20-14(9-18)22-15/h1-4,10-11H,5-8H2/b19-10+ |
InChI Key |
QCLYSNBFASOOKB-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=CN=C(S2)C#N)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CN=C(S2)C#N)N(CCCl)CCCl |
Origin of Product |
United States |
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